molecular formula C11H12F3NO4S B6182218 6-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid CAS No. 2613385-25-2

6-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid

Cat. No.: B6182218
CAS No.: 2613385-25-2
M. Wt: 311.3
InChI Key:
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Description

6-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals. This compound is characterized by the presence of a methanesulfonyl group and a trifluoroacetic acid moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then subjected to further steps to introduce the methanesulfonyl and trifluoroacetic acid groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the Fischer indole synthesis makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the methanesulfonyl group to a methyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, reduced indole derivatives, and various substituted indoles, depending on the specific reagents and conditions used .

Scientific Research Applications

6-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. The trifluoroacetic acid moiety can enhance the compound’s solubility and stability, allowing it to effectively reach its targets. The exact pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

    6-Methanesulfonylindole: Lacks the trifluoroacetic acid moiety, resulting in different solubility and reactivity.

    2,3-Dihydro-1H-indole: Lacks both the methanesulfonyl and trifluoroacetic acid groups, leading to significantly different chemical properties.

    Trifluoroacetic acid derivatives: Compounds with trifluoroacetic acid moieties but different core structures.

Uniqueness

6-Methanesulfonyl-2,3-dihydro-1H-indole, trifluoroacetic acid is unique due to the combination of the methanesulfonyl and trifluoroacetic acid groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in research and industry .

Properties

CAS No.

2613385-25-2

Molecular Formula

C11H12F3NO4S

Molecular Weight

311.3

Purity

95

Origin of Product

United States

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